molecular formula C17H15N3O3 B2521003 N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide CAS No. 852136-54-0

N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide

Cat. No.: B2521003
CAS No.: 852136-54-0
M. Wt: 309.325
InChI Key: VATJQZFILHMIIW-UHFFFAOYSA-N
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Description

N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide typically involves the following steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through various methods, including the Fischer indole synthesis or the Bartoli indole synthesis.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, typically using an amine and an acid chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Amino derivatives of the benzamide moiety.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-indol-2-ylmethyl)-4-methoxyaniline
  • N-(2,6-diisopropylphenyl)-1-(1H-indol-2-yl)methanimine
  • 4,6-dimethoxy-3-methyl-2,7-bis[(phenylimino)methyl]indole

Uniqueness

N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide is unique due to its specific substitution pattern on the indole ring and the presence of the nitrobenzamide moiety. This combination of structural features can lead to distinct biological activities and chemical reactivity compared to other indole derivatives.

Biological Activity

N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, synthesis, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

This compound features an indole moiety linked to a nitro-substituted benzamide. Its molecular formula is C12H12N2O3C_{12}H_{12}N_2O_3, with a molecular weight of approximately 232.24 g/mol. The compound's structure is pivotal in determining its biological activity, particularly in anticancer and antimicrobial applications.

Anticancer Properties

Research indicates that compounds related to this compound exhibit anticancer properties. Similar indole derivatives have been shown to induce apoptosis in cancer cells by interacting with key proteins involved in cell cycle regulation and apoptosis pathways. For instance, studies have demonstrated that certain indole compounds can inhibit the growth of various cancer cell lines through mechanisms involving the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Antimicrobial Effects

The compound also shows antimicrobial potential, which is characteristic of many indole derivatives. The presence of the nitro group is known to enhance the antimicrobial activity by disrupting bacterial cell wall synthesis and function. In vitro studies have reported that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of efficacy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the indole or benzamide moieties can significantly affect potency and selectivity against specific biological targets. For example, variations in the position of the nitro group or substituents on the indole ring can lead to changes in pharmacokinetics and bioavailability.

Case Studies

  • In Vitro Studies : A study evaluated several indole derivatives, including this compound, for their cytotoxic effects on cancer cell lines. Results indicated that this compound significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics .
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that this compound induces apoptosis through mitochondrial pathways, characterized by increased levels of cytochrome c release and activation of caspases .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-chloro-N-[ (2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamideSimilar benzamide core with a different substitution patternEnhanced anticancer activity
N-(3-fluorophenyl)-N'-(2-methylindolyl)ureaUrea instead of amide linkagePotentially different biological effects
4-chloro-N-(2-methylindolyl)-3-sulphamoylbenzamideSulphamoyl substitutionIncreased solubility and bioactivity

Properties

IUPAC Name

N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-8-14-9-12(2-7-16(14)19-11)10-18-17(21)13-3-5-15(6-4-13)20(22)23/h2-9,19H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATJQZFILHMIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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